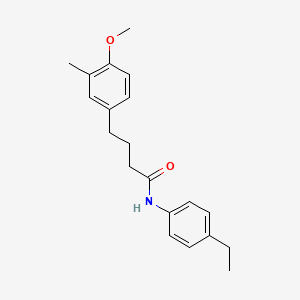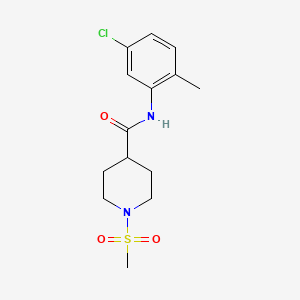![molecular formula C17H19F2N3O B5725674 N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea (DEAFU) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of urea-based derivatives and has shown promising results in various scientific studies.
Mechanism of Action
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea exerts its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and division. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of inflammatory mediators, such as prostaglandins and cytokines. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments, including its low toxicity in normal cells, high potency against cancer cells, and potential as an anti-inflammatory agent. However, N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea as a combination therapy with other anticancer agents or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea and its potential as a therapeutic agent for other diseases.
In conclusion, N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea is a promising compound with potential as an anticancer and anti-inflammatory agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, investigate its potential as a combination therapy, and explore its therapeutic potential for other diseases.
Synthesis Methods
The synthesis of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea involves the reaction of 2,4-difluoroaniline with diethylamine followed by the reaction with isocyanate. The final product is obtained by purification and crystallization. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases.
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c1-3-22(4-2)14-8-6-13(7-9-14)20-17(23)21-16-10-5-12(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIFRXJMYIXLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-(2,4-difluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cycloheptyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5725613.png)


![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)
![2-(1-naphthyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)

![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)
![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)
